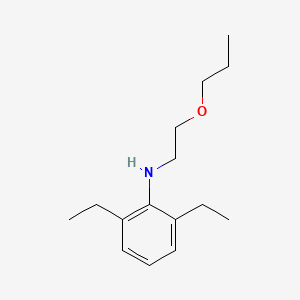

2,6-Diethyl-N-(2-propoxyethyl)aniline

Cat. No. B1592339

M. Wt: 235.36 g/mol

InChI Key: DTEGEQGTAYAXBC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04183868

Procedure details

In a steel tube with a diameter of 2.54 cm, which is arranged vertically and provided with a heating jacket, the catalyst prepared according to Example 5(a) is activated with a nitrogen/hydrogen mixture with a hydrogen content of 3.3% by volume for 16 hours at 250° C. The total throughput is 60 ml of the gas mixture per g of catalyst. Per g of catalyst and per hour, 1.0 g of a mixture of 2-propoxyethanol and 2,6-diethylaniline (molar ratio 2:1), together with 56 N1 (2.5 mols) of hydrogen per mol of 2,6-diethylaniline, are then passed over the catalyst at 270° C. and under a pressure of 2 bars. The reaction mixture which issues from the reactor and consists of 2-propoxyethanol, 2,6-diethylaniline, 2,6-diethyl-N-(2'-propoxyethyl)-aniline and by-products is analysed continuously by gas chromatography. The total conversion of 2,6-diethylaniline and the selectivity are calculated from the analytical data. The results are summarised in the table which follows:

[Compound]

Name

gas

Quantity

60 mL

Type

solvent

Reaction Step Three

Name

nitrogen hydrogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

mixture

Quantity

1 g

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

N#N.[H][H].[H][H].C(OCCO)CC.C(C1C=CC=C(CC)C=1N)C.[CH2:25]([C:27]1[CH:39]=[CH:38][CH:37]=[C:36]([CH2:40]C)[C:28]=1[NH:29][CH2:30][CH2:31][O:32][CH2:33][CH2:34][CH3:35])C>>[CH3:25][C:27]1[CH:39]=[CH:38][CH:37]=[C:36]([CH3:40])[C:28]=1[NH:29][CH2:30][CH2:31][O:32][CH2:33][CH2:34][CH3:35] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=C(NCCOCCC)C(=CC=C1)CC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=C(N)C(=CC=C1)CC

|

Step Three

[Compound]

|

Name

|

gas

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

Step Five

[Compound]

|

Name

|

mixture

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)OCCO

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=C(N)C(=CC=C1)CC

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=C(N)C(=CC=C1)CC

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)OCCO

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=C(N)C(=CC=C1)CC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a steel tube with a diameter of 2.54 cm, which is arranged vertically

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a heating jacket

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the catalyst prepared

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Per g of catalyst and per hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are then passed over the catalyst at 270° C. and under a pressure of 2 bars

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=C(NCCOCCC)C(=CC=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |